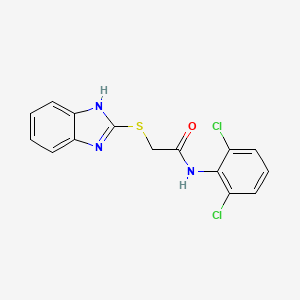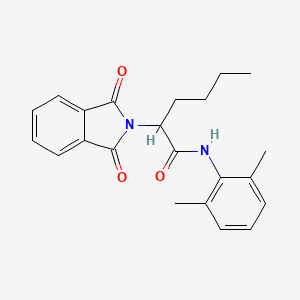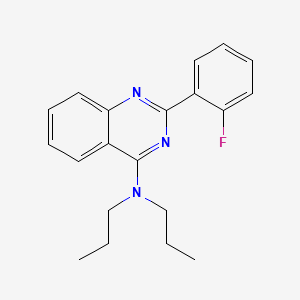
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-(2,6-ジクロロフェニル)アセトアミドは、ベンゾイミダゾール誘導体と呼ばれる一群の化学化合物に属しています。これらの化合物は、抗菌活性、抗ウイルス活性、抗がん活性など、さまざまな生物学的活性で知られています。その構造中のベンゾイミダゾール環とジクロロフェニル基の存在は、その独特の化学的および生物学的特性に貢献しています。
準備方法
合成経路と反応条件
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-(2,6-ジクロロフェニル)アセトアミドの合成は、通常、以下の手順を伴います。
ベンゾイミダゾール環の形成: ベンゾイミダゾール環は、o-フェニレンジアミンと二硫化炭素を塩基の存在下で縮合させることにより合成できます。
チオエーテルの形成: 次に、ベンゾイミダゾール誘導体を適切なチオールと反応させて、チオエーテル結合を形成します。
アセトアミドの形成: 最後のステップでは、チオエーテル誘導体を2,6-ジクロロフェニルアセチルクロリドと塩基の存在下で反応させて、目的のアセトアミド化合物を形成します。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を伴う場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、自動合成、および高収率と高純度を保証する精製技術が含まれます。
化学反応の分析
反応の種類
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-(2,6-ジクロロフェニル)アセトアミドは、以下のものを含むさまざまな化学反応を受けることができます。
酸化: チオエーテル結合中の硫黄原子は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 存在する場合、ニトロ基はアミンに還元される可能性があります。
置換: ジクロロフェニル基中の塩素原子は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは触媒の存在下での水素ガスなどの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤を置換反応に使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 置換されたベンゾイミダゾール誘導体。
科学研究への応用
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-(2,6-ジクロロフェニル)アセトアミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な抗菌および抗ウイルス特性について研究されています。
医学: 抗がん活性と治療薬としての可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-(2,6-ジクロロフェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。ベンゾイミダゾール環は、DNAまたはタンパク質に結合して、その機能を阻害できます。ジクロロフェニル基は、その結合親和性と特異性を高めます。この化合物は、酵素を阻害したり、細胞プロセスを妨害したりして、生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-フェニルアセトアミド: ジクロロフェニル基が欠如しており、生物学的活性が異なります。
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-(2-クロロフェニル)アセトアミド: 塩素原子が1つしか含まれておらず、反応性と効力に影響を与える可能性があります。
独自性
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N-(2,6-ジクロロフェニル)アセトアミドは、生物学的活性と特異性を高めるジクロロフェニル基の存在により、ユニークです。これは、研究と潜在的な治療的応用のための貴重な化合物です。
類似化合物との比較
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as benzimidazole and benzothiazole derivatives.
Thioether-Containing Compounds: Molecules with similar thioether linkages, such as thioethers of other heterocyclic compounds.
Acetamide Derivatives: Compounds with similar acetamide functionalities, such as N-phenylacetamide derivatives.
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,6-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of benzodiazole, thioether, and acetamide functionalities, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C15H11Cl2N3OS |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-9-4-3-5-10(17)14(9)20-13(21)8-22-15-18-11-6-1-2-7-12(11)19-15/h1-7H,8H2,(H,18,19)(H,20,21) |
InChIキー |
RLEYGCKKEGWPFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
![4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)

![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11644828.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11644830.png)


![N-{(1E)-1-(furan-2-yl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}-3-nitrobenzamide](/img/structure/B11644846.png)
![Ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644847.png)



![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644859.png)
![5-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11644875.png)
